Methyl 2-acetyl-5-methoxybenzoate
Description
Methyl 2-acetyl-5-methoxybenzoate is an aromatic ester featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the benzene ring. This compound is structurally characterized by its ester functionality (methyl group) and electron-withdrawing substituents (acetyl and methoxy), which influence its reactivity, solubility, and applications.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyl-5-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-5-4-8(14-2)6-10(9)11(13)15-3/h4-6H,1-3H3 |
InChI Key |
JNQGLRIJQNLSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Esters
Substituent Effects on Reactivity and Stability
The substituents on the benzene ring critically determine the compound’s electronic and steric properties. Below is a comparison with key analogs:
Key Observations :
- The acetyl group in Methyl 2-acetyl-5-methoxybenzoate is moderately electron-withdrawing, which may reduce ring electron density compared to amino or methoxy groups alone. This could lower reactivity in electrophilic substitution but enhance stability against oxidation .
- Steric effects : Bulky substituents (e.g., benzyloxy in ) reduce reaction rates in crowded positions, whereas smaller groups (e.g., methoxy) favor easier functionalization.
Physicochemical Properties and Spectroscopic Profiles
While direct data for this compound are unavailable, inferences are drawn from analogs:
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